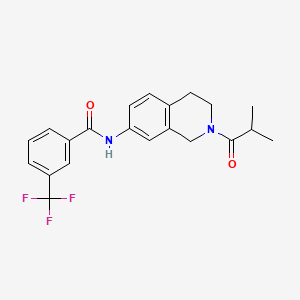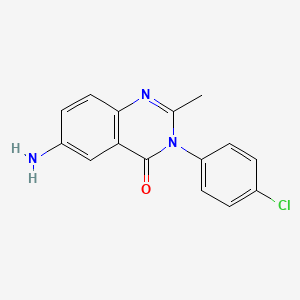
ROCK1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enfermedades cardiovasculares
Los inhibidores de ROCK1 se han considerado como dianas farmacológicas prometedoras para el tratamiento de enfermedades cardiovasculares . ROCK1 juega un papel crucial en numerosas funciones celulares, incluida la contracción celular, que es un proceso clave en la función cardiovascular .
Enfermedades del sistema nervioso
La vía Rho/ROCK, en la que ROCK1 es un actor clave, está involucrada en la progresión de varias enfermedades del sistema nervioso . Esto hace que ROCK1 sea un objetivo potencial para intervenciones terapéuticas en estas enfermedades .
Tratamiento del cáncer
Se ha descubierto que ROCK1 desempeña papeles protumorogénicos clave en varios subtipos y estadios del desarrollo del cáncer . Por lo tanto, apuntar con éxito a ROCK y sus efectores posteriores presenta una vía interesante para el tratamiento del cáncer .
Diferenciación y migración celular
ROCK1 es una quinasa serina/treonina que regula la diferenciación y migración celular . Esto la convierte en un objetivo potencial para la investigación en biología del desarrollo e ingeniería de tejidos .
Organización de la actina
La vía Rho/ROCK está involucrada en la organización de la actina . Dado que ROCK1 es parte de esta vía, podría ser un objetivo potencial para la investigación en biología celular, particularmente en estudios que se centran en la estructura y el movimiento celular .
Proliferación celular
ROCK1 juega un papel crucial en la proliferación celular . Esto la convierte en un objetivo potencial para la investigación en crecimiento y desarrollo celular .
Supervivencia celular
ROCK1 está involucrada en la supervivencia celular . Esto la convierte en un objetivo potencial para la investigación en longevidad celular y apoptosis .
Respuestas inmunitarias
ROCK1 es responsable de la regulación de las respuestas inmunitarias . Esto la convierte en un objetivo potencial para la investigación en inmunología .
Mecanismo De Acción
Target of Action
The primary target of the compound ROCK1-IN-1, also known as 2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, is the Rho-associated kinases ROCK1 . ROCK1 is a serine/threonine kinase that is a downstream target of the small GTPases RhoA, RhoB, and RhoC .
Mode of Action
This compound interacts with its target, ROCK1, by altering the conformation of the protein, disrupting translocation to the plasma membrane, preventing ATP-dependent phosphorylation, and blocking RhoA binding to ROCK1 . This interaction results in the inhibition of the ROCK pathway .
Biochemical Pathways
The action of this compound affects several biochemical pathways. ROCK1 is involved in diverse cellular activities including actin cytoskeleton organization, cell adhesion and motility, proliferation and apoptosis, remodeling of the extracellular matrix and smooth muscle cell contraction . By inhibiting ROCK1, this compound can impact these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action include the regulation of smooth muscle cell contraction, cell migration, and maintenance of cell viability and morphology, in part by regulating stress fibers and focal adhesions . Inhibition of ROCK1 by this compound can also lead to changes in energy expenditure, glucose uptake, and lipid metabolism via inhibition of AMPK2α and modulation of insulin signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the subcellular localization and activation of ROCK1 can affect the impact of this compound . Additionally, other environmental factors such as the presence of other signaling molecules and the physiological state of the cell can also influence the action of this compound .
Análisis Bioquímico
Biochemical Properties
ROCK1-IN-1 plays a crucial role in biochemical reactions by inhibiting the activity of ROCK1. This inhibition affects several downstream signaling pathways. This compound interacts with various enzymes and proteins, including PTEN (phosphatase and tensin homolog), which is a critical regulator of cell migration and adhesion. The interaction between this compound and PTEN leads to the phosphorylation and stabilization of PTEN, thereby modulating its activity. Additionally, this compound affects the phosphorylation of myosin light chain and LIM kinase, which are essential for cytoskeletal dynamics .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In macrophages and neutrophils, this compound inhibits cell migration and adhesion by modulating the activity of PTEN and other downstream targets such as PIP3, AKT, GSK-3β, and cyclin D1. This inhibition results in reduced recruitment of inflammatory cells to sites of infection or injury. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the phosphorylation status of key signaling molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of ROCK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, including myosin light chain and LIM kinase, which are crucial for actin cytoskeleton organization. Additionally, this compound stabilizes PTEN by promoting its phosphorylation, which in turn regulates the activity of downstream signaling molecules such as PIP3 and AKT. These molecular interactions result in altered cell migration, adhesion, and other cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell migration and adhesion. The stability and degradation of this compound can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits ROCK1 activity without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including impaired cell viability and adverse effects on organ function. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of ROCK1 activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors that regulate cell migration and adhesion. The compound affects the activity of PTEN, PIP3, AKT, and other signaling molecules, thereby influencing metabolic flux and metabolite levels. This compound also modulates the phosphorylation of myosin light chain and LIM kinase, which are essential for cytoskeletal dynamics and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its inhibitory effects on ROCK1. The distribution of this compound can affect its localization and accumulation, thereby influencing its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can localize to the cytoplasm, where it interacts with ROCK1 and other signaling molecules. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, thereby modulating its activity and function. The subcellular localization of this compound is crucial for its role in regulating cell migration, adhesion, and other cellular processes .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-14-4-2-12(3-5-14)10-16(21)20-17-19-15(11-23-17)13-6-8-18-9-7-13/h2-9,11H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHMHPNOEONPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2514982.png)





![1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2514995.png)


![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514998.png)
![1-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2514999.png)


![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2515004.png)
